1-ethyl-1,3-diazinane-2,4,6-trione 1-ethyl-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 50721-57-8
VCID: VC21347020
InChI: InChI=1S/C6H8N2O3/c1-2-8-5(10)3-4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11)
SMILES: CCN1C(=O)CC(=O)NC1=O
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

1-ethyl-1,3-diazinane-2,4,6-trione

CAS No.: 50721-57-8

Cat. No.: VC21347020

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1,3-diazinane-2,4,6-trione - 50721-57-8

Specification

CAS No. 50721-57-8
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 1-ethyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C6H8N2O3/c1-2-8-5(10)3-4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11)
Standard InChI Key SGKUPLCQYHQBTN-UHFFFAOYSA-N
SMILES CCN1C(=O)CC(=O)NC1=O
Canonical SMILES CCN1C(=O)CC(=O)NC1=O

Introduction

1-Ethyl-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound that belongs to the class of diazinanes. It features a six-membered diazinane ring with three carbonyl groups attached at positions 2, 4, and 6, and an ethyl group substituted at position 1 of the ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique molecular structure and functional properties.

Synthesis Methods

The synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. Common approaches include the use of ethylamine and various oxidizing agents, such as potassium permanganate. The synthesis requires specific conditions, such as controlled temperature and pressure, to ensure optimal yields. Reaction monitoring can be performed using techniques like thin-layer chromatography to assess progress.

Chemical Reactions

1-Ethyl-1,3-diazinane-2,4,6-trione can participate in several chemical reactions, often utilizing solvents such as ethanol or dichloromethane under varying temperatures. The choice of reagents significantly influences product selectivity and yield.

Mechanism of Action and Biological Activity

The mechanism of action for 1-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with biological targets such as enzymes or receptors. It may function by inhibiting specific pathways critical for cell proliferation or metabolism. Studies indicate that this compound can inhibit DNA synthesis by interfering with nucleic acid metabolism through enzyme inhibition mechanisms, suggesting potential applications in cancer therapy or antimicrobial treatments.

Applications in Scientific Research

1-Ethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure and biological activity make it a valuable compound for studying enzyme inhibition and potential therapeutic uses.

Structural Analysis

Structural analysis of 1-ethyl-1,3-diazinane-2,4,6-trione can be performed using spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) to confirm its structural integrity and purity post-synthesis.

Comparison with Related Compounds

While 1-ethyl-1,3-diazinane-2,4,6-trione is distinct, related compounds like 5-butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione (a degradation product of thiobutabarbital) share similar structural features but differ in their substituents and biological contexts .

Table: Comparison of 1-Ethyl-1,3-Diazinane-2,4,6-Trione with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
1-Ethyl-1,3-diazinane-2,4,6-trioneC6H8N2O3156.0535 DaPotential in cancer therapy and antimicrobial treatments
5-Butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione (Butabarbital)C10H16N2O3211.1022 Da (deprotonated)Known as butabarbital, a barbiturate degradation product

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